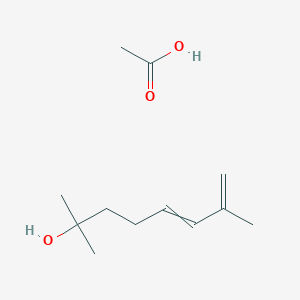
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,7-dimethylocta-5,7-dien-2-ol, also known as geranyl acetate, is a naturally occurring organic compound. It is an ester formed from acetic acid and geraniol. This compound is commonly found in essential oils of various plants and is known for its pleasant floral aroma. It is widely used in the fragrance and flavor industries due to its appealing scent.
準備方法
Synthetic Routes and Reaction Conditions
Geranyl acetate can be synthesized through the acetylation of geraniol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under mild conditions, usually at room temperature, to yield geranyl acetate.
Industrial Production Methods
Industrial production of geranyl acetate often involves the extraction of geraniol from plant sources, followed by its acetylation. The process may include distillation and purification steps to obtain high-purity geranyl acetate. The use of biotechnological methods, such as microbial fermentation, is also being explored for the sustainable production of geranyl acetate.
化学反応の分析
Types of Reactions
Geranyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, geranyl acetate can be hydrolyzed back to geraniol and acetic acid.
Oxidation: Geranyl acetate can be oxidized to form geranyl aldehyde or other oxidized derivatives.
Reduction: Reduction of geranyl acetate can yield geraniol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Hydrolysis: Geraniol and acetic acid.
Oxidation: Geranyl aldehyde.
Reduction: Geraniol.
Substitution: Various esters or amides.
科学的研究の応用
Geranyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other compounds and as a reagent in organic reactions.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: Widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products.
作用機序
Geranyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, influencing cell signaling pathways. Its ability to induce apoptosis in cancer cells is associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The exact molecular mechanisms are still under investigation, but it is believed to involve the modulation of oxidative stress and mitochondrial pathways.
類似化合物との比較
Geranyl acetate is similar to other esters of acetic acid and terpenoid alcohols. Some of the similar compounds include:
Neryl acetate: An isomer of geranyl acetate with a similar structure but different spatial arrangement.
Linalyl acetate: Another ester of acetic acid and a terpenoid alcohol, commonly found in lavender oil.
Citronellyl acetate: An ester with a similar floral aroma, used in fragrances and flavors.
Uniqueness
Geranyl acetate is unique due to its specific combination of acetic acid and geraniol, giving it distinct chemical and sensory properties. Its widespread occurrence in nature and its versatility in various applications make it a valuable compound in both scientific research and industrial use.
特性
CAS番号 |
53651-87-9 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
acetic acid;2,7-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-9(2)7-5-6-8-10(3,4)11;1-2(3)4/h5,7,11H,1,6,8H2,2-4H3;1H3,(H,3,4) |
InChIキー |
UYCDBSRXPJLGQH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CCCC(C)(C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


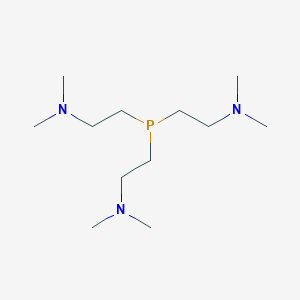
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

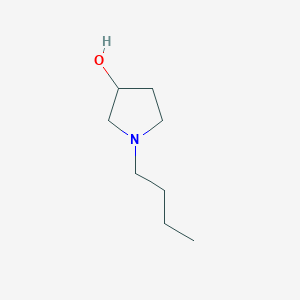
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
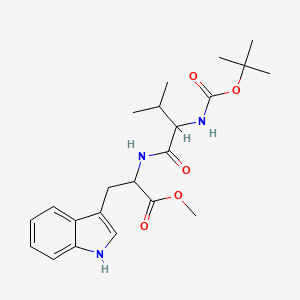
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)
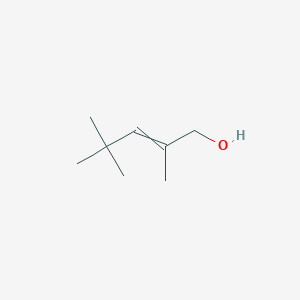
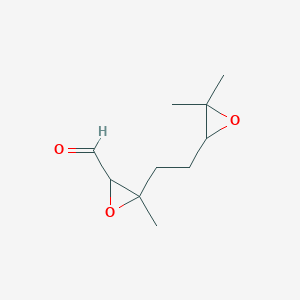


![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

